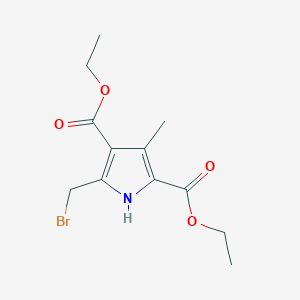
2-Trimethylsilylpropenal
Descripción general
Descripción
2-Trimethylsilylpropenal is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Molecular Structure Analysis
The molecular structure of 2-Trimethylsilylpropenal involves a trimethylsilyl group attached to a propenal molecule . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Aplicaciones Científicas De Investigación
Carboxyl Protecting Group in Synthesis
2-Trimethylsilylpropenal is used in organic synthesis, particularly as a carboxyl protecting group. It has been employed in the synthesis of compounds like curvularin. The protecting group can be selectively removed with fluoride ions, demonstrating its utility in complex organic syntheses (Gerlach, 1977).
Key Component in Nickel-Catalyzed Intramolecular Carbozincation
2-Trimethylsilylpropenal serves as a starting material in nickel-catalyzed intramolecular carbozincation, leading to the synthesis of compounds like methylenolactocin. This showcases its role in facilitating complex catalytic processes and synthesis of biologically relevant molecules (Vaupel & Knochel, 1995).
Preparation of Trans-Dioxolanes in Pinacol Coupling
2-Trimethylsilylpropenal is used in pinacol coupling reactions, leading to the preparation of trans-4,5-bis[(Z)-2-iodo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane, which is further utilized in C-C bond-forming reactions. This application highlights its role in generating complex organic structures (Shimizu et al., 2008).
Regiochemistry Control in Aromatic Reduction
In the reduction of aromatic and polynuclear aromatic compounds, a trimethylsilyl substituent derived from 2-trimethylsilylpropenal is used to control regiochemistry and overreduction. This application is crucial in the field of organic chemistry, particularly in the modification of polynuclear aromatic structures (Marcinow et al., 1989).
Hydroxypropenyl Synthons in Epoxide Introduction
2-Trimethylsilylpropenal is involved in introducing hydroxypropenyl synthons into various epoxides. This application is significant in the synthesis of compounds where the introduction of specific functional groups is needed (Nishiyama et al., 1982).
Propiedades
IUPAC Name |
2-trimethylsilylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-6(5-7)8(2,3)4/h5H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTXSOXYFLCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447099 | |
| Record name | 2-Trimethylsilylpropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58107-33-8 | |
| Record name | 2-Trimethylsilylpropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



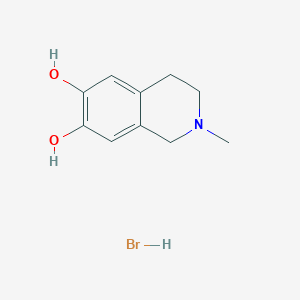
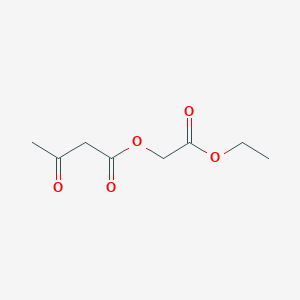




![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)

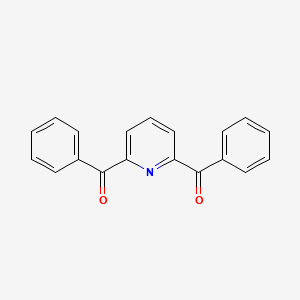
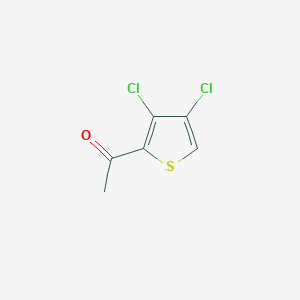
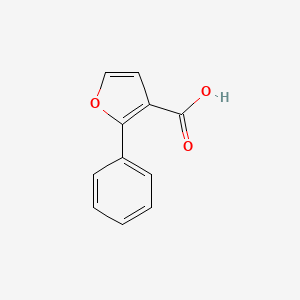
![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)

